Tozasertib (CAS: 639089-54-6), also known as VX-680 or MK-0457, is a highly potent, ATP-competitive pan-Aurora kinase inhibitor that also exhibits clinically relevant off-target activity against FLT3, JAK2, and BCR-ABL mutant kinases. Unlike newer generation isoform-selective Aurora inhibitors, Tozasertib is primarily procured as a broad-spectrum reference standard for inducing complete mitotic catastrophe, polyploidy, and apoptosis across diverse tumor models. Its well-characterized multi-kinase profile makes it a critical baseline material for oncology screening panels, cell cycle research, and the development of therapies targeting multidrug-resistant hematological malignancies [1].
Procurement substitution of Tozasertib with isoform-selective Aurora inhibitors (such as Alisertib or Barasertib) fundamentally alters assay outcomes, as selective agents fail to replicate the simultaneous suppression of Aurora A, B, and C required for total spindle assembly checkpoint abrogation . Furthermore, attempting to substitute Tozasertib with classical BCR-ABL inhibitors like Imatinib or Dasatinib in chronic myeloid leukemia (CML) models is ineffective when the T315I "gatekeeper" mutation is present, as Tozasertib possesses a unique binding conformation that bypasses this steric hindrance [1]. Additionally, Tozasertib's specific susceptibility to ABCG2/BCRP efflux pumps means it cannot be interchangeably swapped with Alisertib in multidrug-resistant cell line assays without severely skewing IC50 viability data[2].
For assays requiring broad-spectrum Aurora inhibition, Tozasertib provides potent pan-isoform suppression with Ki values of 0.6 nM (Aurora A), 18 nM (Aurora B), and 4.6 nM (Aurora C). In contrast, Alisertib is highly selective for Aurora A (IC50 1.2 nM, >200-fold selectivity over Aurora B), and Barasertib is strictly selective for Aurora B (IC50 0.37 nM, ~3700-fold selectivity over Aurora A). Using selective inhibitors will not trigger the complete endoreduplication and polyploidy profile achieved by Tozasertib's pan-inhibition.
| Evidence Dimension | Kinase Inhibition (Ki / IC50) |
| Target Compound Data | Tozasertib: Pan-active (AurA 0.6 nM, AurB 18 nM, AurC 4.6 nM) |
| Comparator Or Baseline | Alisertib: AurA selective (>200-fold over AurB); Barasertib: AurB selective (~3700-fold over AurA) |
| Quantified Difference | Tozasertib maintains nanomolar potency across all three isoforms, whereas comparators exhibit 200x to 3700x single-isoform bias. |
| Conditions | Cell-free biochemical kinase assays |
Buyers must procure Tozasertib when experimental designs require simultaneous blockade of centrosome maturation (AurA) and chromosomal segregation (AurB/C).
Tozasertib binds to the inactive conformation of the BCR-ABL kinase, effectively bypassing the steric clash caused by the T315I "gatekeeper" mutation. It inhibits the BCR-ABL T315I mutant with a Ki of 30 nM . Classical first- and second-generation tyrosine kinase inhibitors like Imatinib and Dasatinib display minimal to no activity against this specific mutant (IC50 > 10 µM) [1].
| Evidence Dimension | BCR-ABL T315I Inhibition |
| Target Compound Data | Tozasertib: Ki = 30 nM |
| Comparator Or Baseline | Imatinib / Dasatinib: Inactive against T315I (IC50 > 10 µM) |
| Quantified Difference | >300-fold higher potency for Tozasertib against the T315I mutant compared to classical ABL inhibitors. |
| Conditions | In vitro kinase binding and cellular proliferation assays |
Tozasertib is an essential procurement choice for laboratories modeling refractory, T315I-positive leukemias where standard ABL inhibitors fail.
When selecting an Aurora kinase inhibitor for multidrug-resistant cell lines, efflux pump compatibility is critical. Tozasertib is a known substrate for the ABCG2 (BCRP) transporter. In ABCG2-transduced UKF-NB-3 cells, the IC50 of Tozasertib increases by 48.8-fold compared to wild-type cells [1]. In contrast, the Aurora A inhibitor Alisertib is not affected by ABCG2 expression, maintaining consistent IC50 values regardless of transporter presence[1].
| Evidence Dimension | IC50 Shift in ABCG2-Expressing Cells |
| Target Compound Data | Tozasertib: 48.8-fold increase in IC50 |
| Comparator Or Baseline | Alisertib: No significant change in IC50 |
| Quantified Difference | Tozasertib exhibits extreme sensitivity to ABCG2 efflux, whereas Alisertib bypasses this specific resistance mechanism. |
| Conditions | Viability assays in ABCG2-transduced UKF-NB-3 neuroblastoma cells |
Researchers must account for ABCG2 status when procuring Tozasertib for cellular assays to avoid false-negative efficacy readouts, or explicitly use it to probe BCRP-mediated resistance.
Tozasertib is practically insoluble in water, requiring specific organic solvent protocols for handling. While it is highly soluble in DMSO in vitro (up to 122.5 mg/mL with sonication), in vivo applications require complex multi-component vehicles to prevent precipitation . A standard validated in vivo formulation for Tozasertib achieves a 2 mg/mL working solution using a sequential mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline .
| Evidence Dimension | Maximum Solubility and Formulation |
| Target Compound Data | In vivo vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (yields 2 mg/mL) |
| Comparator Or Baseline | Aqueous buffer: Insoluble (<1 mg/mL) |
| Quantified Difference | Requires a 4-component co-solvent system to achieve a stable 2 mg/mL concentration for animal dosing, compared to standard aqueous insolubility. |
| Conditions | Preparation of in vivo dosing solutions at room temperature with sonication |
Procurement teams and pharmacologists must ensure availability of PEG300 and Tween 80, as generic aqueous or simple saline formulations will result in Tozasertib precipitation and dosing failure.
Because Tozasertib potently inhibits Aurora A, B, and C at nanomolar concentrations, it is the preferred reference standard for assays designed to induce complete spindle assembly checkpoint failure and polyploidy, a phenotype that cannot be fully replicated by isoform-selective inhibitors like Alisertib or Barasertib .
Tozasertib's unique ability to bind the inactive conformation of the BCR-ABL kinase makes it a critical procurement item for laboratories evaluating therapies against imatinib- and dasatinib-resistant CML cell lines harboring the T315I gatekeeper mutation[1].
Due to its validated status as a substrate for ABCG2 (BCRP) and ABCB1 (MDR1) efflux pumps, Tozasertib is utilized in comparative viability assays to identify multidrug resistance mechanisms in tumor models, particularly when contrasted against non-substrate inhibitors like Alisertib [2].